molecular formula C13H17NO B1610601 1-Cyclohexyl-2-(pyridin-2-yl)ethanone CAS No. 92039-96-8

1-Cyclohexyl-2-(pyridin-2-yl)ethanone

Cat. No. B1610601
Key on ui cas rn: 92039-96-8
M. Wt: 203.28 g/mol
InChI Key: TUHXHZSLOAQJFM-UHFFFAOYSA-N
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Patent
US06353008B1

Procedure details

A 100 mL round bottom flash was charged with 2-picoline (1.09 mL, 11.02 mmol) and anhydrous THF (15 mL). The solution was cooled to −78° C. and n-butyllithium (7.6 mL of a 1.6M solution in THF, 12.12 mmol) was added dropwise to the cooled solution. After addition was complete, the reaction mixture was warmed to room temperature over one hour and then cooled again to −78° C. N-methoxy-N-methyl cyclohexyl amide (2.0 g, 11.68 mmol) in THF (10 mL) was added dropwise to the reaction mixture. After addition was complete, the reaction was warmed to room temperature over one hour and then stirred for 40 hours. The reaction mixture was then treated with water and 1N HCl (keeping the pH at approximately 12). The reaction mixture was then extracted with methylene chloride (3×20 mL). The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide an orange oil which was purified by flash chromatography (ethyl acetate:hexane, 3:7, silica gel) to provide 1-cyclohexyl-2-(2-pyridyl) ethan-1-one (2.06 g).
Quantity
1.09 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-methoxy-N-methyl cyclohexyl amide
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].[CH2:8]([Li])[CH2:9][CH2:10]C.O.Cl.[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[CH:15]1([C:19](=[O:18])[CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:16][CH2:17][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.09 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
N-methoxy-N-methyl cyclohexyl amide
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature over one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature over one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with methylene chloride (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (ethyl acetate:hexane, 3:7, silica gel)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C1(CCCCC1)C(CC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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